1-(3-Methoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea
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Overview
Description
Preparation Methods
The synthesis of 3-(3-METHOXYPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxyphenyl isocyanate with an amine derivative to form the urea linkage . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-METHOXYPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its stable urea linkage.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar compounds include other urea derivatives with varying substituents on the aromatic rings. For example:
3-(4-Methoxyphenyl)propionic acid: Similar in structure but lacks the urea linkage.
2-Methoxyphenyl isocyanate: Used as a reagent in the synthesis of urea derivatives.
The uniqueness of 3-(3-METHOXYPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26N6O2 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C26H26N6O2/c1-17-7-9-19(10-8-17)29-24-16-25(28-18(2)27-24)30-20-11-13-21(14-12-20)31-26(33)32-22-5-4-6-23(15-22)34-3/h4-16H,1-3H3,(H2,31,32,33)(H2,27,28,29,30) |
InChI Key |
MGMWOCWQUDFMRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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